molecular formula C12H14INO4 B13137533 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoicacid

2-((tert-Butoxycarbonyl)amino)-4-iodobenzoicacid

Cat. No.: B13137533
M. Wt: 363.15 g/mol
InChI Key: TYQRHBWIWRDVER-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid is an organic compound that features both a tert-butoxycarbonyl (Boc) protected amine and an iodine substituent on a benzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, while the iodine atom can serve as a versatile functional group for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid typically involves the protection of an amine group with a Boc group, followed by iodination of the benzoic acid derivative. One common method involves the reaction of 4-iodobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow reactors or continuous processing to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid largely depends on its use and the specific reactions it undergoesThe iodine atom can act as a leaving group or participate in coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-5-iodobenzoic acid
  • 2-((tert-Butoxycarbonyl)amino)-4-bromobenzoic acid

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4-iodobenzoic acid is unique due to the specific positioning of the iodine atom and the Boc-protected amine on the benzoic acid core. This unique structure allows for selective reactions and modifications that may not be possible with other similar compounds. The presence of the iodine atom also provides a versatile handle for further functionalization through various coupling reactions .

Properties

Molecular Formula

C12H14INO4

Molecular Weight

363.15 g/mol

IUPAC Name

4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)

InChI Key

TYQRHBWIWRDVER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)I)C(=O)O

Origin of Product

United States

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